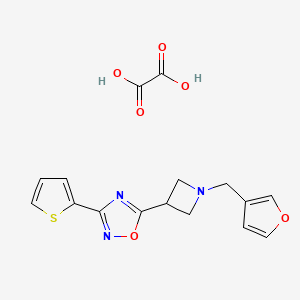

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

5-[1-(furan-3-ylmethyl)azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S.C2H2O4/c1-2-12(20-5-1)13-15-14(19-16-13)11-7-17(8-11)6-10-3-4-18-9-10;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAHJGSDCWOJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=COC=C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, which is then functionalized with a furan-3-ylmethyl group. Subsequent steps involve the introduction of the thiophene ring and the formation of the oxadiazole ring through cyclization reactions. The final step includes the formation of the oxalate salt, which is achieved by reacting the oxadiazole derivative with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization. The reaction conditions would be carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The oxadiazole ring can be reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction of the oxadiazole ring can produce 3-amino-1,2,4-oxadiazole derivatives.

Scientific Research Applications

Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit a broad spectrum of biological activities, including:

- Antibacterial Activity : Compounds with oxadiazole structures have been shown to possess significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating efficacy comparable to standard antibiotics like ampicillin .

- Antifungal Activity : Similar to their antibacterial counterparts, oxadiazole derivatives have also shown antifungal properties against species like Candida albicans and Aspergillus flavus, making them potential candidates for treating fungal infections .

- Analgesic and Anti-inflammatory Effects : Some derivatives of oxadiazole have been evaluated for their analgesic and anti-inflammatory activities. Studies suggest that they can inhibit inflammatory pathways effectively, providing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticonvulsant Activity : Research has indicated that certain oxadiazole derivatives exhibit anticonvulsant properties in various animal models. This opens avenues for developing new treatments for epilepsy and other seizure disorders .

Case Studies

Several studies illustrate the applications of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various oxadiazole derivatives against clinical isolates of S. aureus. The results indicated that compounds similar to 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate were significantly more potent than conventional antibiotics .

Case Study 2: Anticonvulsant Properties

In a series of experiments assessing anticonvulsant activity using the maximal electroshock (MES) test, compounds derived from the same structural framework as our target compound demonstrated notable efficacy in reducing seizure frequency compared to control groups .

Mechanism of Action

The mechanism of action of 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

- 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole acetate

- 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole hydrochloride

Uniqueness

The uniqueness of 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate lies in its oxalate salt form, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Biological Activity

The compound 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a novel heterocyclic compound that incorporates furan and thiophene moieties alongside an oxadiazole ring. This structure is significant due to its potential biological activities, which have garnered attention in medicinal chemistry for various therapeutic applications.

Chemical Structure and Properties

The compound consists of:

- Furan : A five-membered aromatic ring containing oxygen.

- Thiophene : A five-membered aromatic ring containing sulfur.

- Azetidine : A saturated four-membered ring containing nitrogen.

- Oxadiazole : A five-membered ring with two nitrogen atoms and one oxygen atom.

The molecular formula can be represented as with a molecular weight of approximately 318.36 g/mol.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties. The oxadiazole ring has been associated with inhibition of various microbial pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds have demonstrated cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study highlighted the synthesis of various 1,3,4-oxadiazole derivatives, including those with furan and thiophene rings. These compounds were tested against a panel of bacteria and fungi, revealing significant inhibitory effects compared to standard antibiotics .

- In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against E. coli and Candida albicans .

-

Anticancer Activity :

- Research conducted by Villemagne et al. (2020) focused on the anti-tubercular properties of oxadiazole derivatives. They synthesized compounds that displayed potent activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting a mechanism involving disruption of mycolic acid synthesis .

- Another study examined the cytotoxic effects of substituted oxadiazoles on human cancer cell lines, reporting IC50 values in the nanomolar range for certain derivatives .

- Anti-inflammatory Effects :

Comparative Table of Biological Activities

| Activity Type | Example Compounds | Notable Effects |

|---|---|---|

| Antimicrobial | 1,3,4-Oxadiazole Derivatives | Effective against E. coli, S. aureus |

| Anticancer | Oxadiazole-Based Compounds | Induction of apoptosis in cancer cell lines |

| Anti-inflammatory | Substituted Oxadiazoles | Reduction in cytokine levels |

Q & A

Q. How can the compound’s mechanism of action be elucidated beyond apoptosis induction?

- Methodology : Combine CRISPR-Cas9 knockout screens (e.g., identify synthetic lethal genes) with proteomics (TMT labeling) to map signaling pathways. Validate targets via surface plasmon resonance (SPR) for binding kinetics and Western blotting for downstream effector phosphorylation (e.g., PARP cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.